![molecular formula C8H7ClN4 B057975 1-Chloro-4-hydrazinophthalazine CAS No. 51935-42-3](/img/structure/B57975.png)
1-Chloro-4-hydrazinophthalazine
Overview
Description
1-Chloro-4-hydrazinophthalazine is a chemical compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 . It is a pale yellow to brown solid and is part of the hydrazinophthalazine class of drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of this compound with O-alkylglyoxal oxime in dichloromethane with triethylamine. The reaction mixture is then heated to 150°C for 2 hours . Another method involves the reaction with hydrogen chloride at 60°C for 10 hours .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN4/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H,11,13)
. This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a pale yellow to brown solid . It has a molecular weight of 194.62 and a density of 1.513g/cm3 . The boiling point is 517.8ºC at 760 mmHg .
Scientific Research Applications
Chemical Properties
“1-Chloro-4-hydrazinophthalazine” is a chemical compound with the CAS Number: 51935-42-3 and a molecular weight of 194.62 . It is a pale yellow to brown solid and is typically stored at a temperature of +4°C .
Synthesis of Novel Derivatives
“this compound” can be used as a reactive starting material in the synthesis of novel phthalazine derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .
Inclusion Complex Formation
Research has shown that “this compound” can form an inclusion complex with β-cyclodextrin . This involves the encapsulation of “this compound” inside the cavity of β-cyclodextrin .
Surface Tension Studies
The surface tension of “this compound” has been studied in detail . These studies can provide valuable insights into the physical and chemical properties of the compound .
Spectroscopic Analysis
Spectroscopic methods, including UV-vis spectroscopy, have been used to study "this compound" . This can help in understanding the electronic structure and other properties of the compound .
Potential Drug Carrier
The ability of “this compound” to form an inclusion complex with β-cyclodextrin suggests its potential use as a drug carrier . The hydrophobic interior and hydrophilic exterior of β-cyclodextrin make it an excellent candidate for drug delivery .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that hydrazinophthalazines, a class of compounds to which 1-chloro-4-hydrazinophthalazine belongs, are used as antihypertensive drugs . This suggests that the compound may interact with targets involved in blood pressure regulation.
Mode of Action
Given its classification as a hydrazinophthalazine, it is plausible that it may act similarly to other compounds in this class, such as hydralazine, which works by relaxing and dilating (widening) the blood vessels, leading to decreased blood pressure .
Biochemical Pathways
Based on its potential antihypertensive effects, it may influence pathways related to vascular smooth muscle contraction and relaxation .
Result of Action
As a potential antihypertensive agent, it may result in the relaxation and dilation of blood vessels, leading to a decrease in blood pressure .
properties
IUPAC Name |
(4-chlorophthalazin-1-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTJGZYAFKMABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383155 | |
Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51935-42-3 | |
Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-hydrazinophthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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